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Compound of Interest

Compound Name: BTZ043 Racemate

Cat. No.: B606420 Get Quote

This technical guide provides a comprehensive overview of the preclinical development and

history of BTZ043 racemate, a promising anti-tuberculosis drug candidate. The content is

tailored for researchers, scientists, and drug development professionals, offering detailed

insights into the compound's mechanism of action, synthesis, and its evaluation in various

preclinical models.

Introduction and History
BTZ043 is a member of the benzothiazinone class of compounds, which have emerged as

potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The

discovery of BTZ043 was a significant step forward in the fight against tuberculosis, particularly

in light of the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant

(XDR) strains of Mtb.

The development of BTZ043 can be traced back to the screening of various compound libraries

for anti-tubercular activity. Its potent bactericidal effect and novel mechanism of action quickly

identified it as a lead candidate for further development. Preclinical studies demonstrated its

efficacy in both in vitro and in vivo models, leading to its progression into clinical trials. A Phase

1a clinical trial was completed in August 2018, with a Phase 1 trial having commenced in June

2018.[1] A Phase 2a study began in South Africa in November 2020.[1]
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BTZ043 exerts its bactericidal activity by inhibiting the enzyme decaprenylphosphoryl-β-D-

ribose 2'-epimerase (DprE1).[1] DprE1 is a crucial enzyme in the synthesis of the

mycobacterial cell wall, specifically in the production of arabinans, which are essential

components of arabinogalactan and lipoarabinomannan.

BTZ043 is a prodrug that is activated within the mycobacterial cell. The activated form of the

drug covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to

irreversible inhibition of the enzyme. This inhibition blocks the synthesis of decaprenyl-

phospho-arabinose, a key precursor for arabinan synthesis, ultimately leading to cell lysis and

death of the bacterium.[2]

Below is a diagram illustrating the signaling pathway of BTZ043's mechanism of action.
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Caption: Mechanism of action of BTZ043.

Chemical Synthesis
The synthesis of BTZ043 racemate has been described through various pathways, with a

common starting point being substituted 2-chlorobenzoic acid derivatives.[3] One of the initial

routes involved the acylisothiocyanate pathway.[3] More recent and robust methods have been

developed to improve efficiency and avoid the use of toxic reagents like carbon disulfide.[4]

A general workflow for the synthesis of BTZ043 is depicted in the diagram below.
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Caption: General synthesis workflow for BTZ043.

Experimental Protocol: Synthesis of BTZ043 Racemate
A robust, two-step method for the synthesis of 2-amino-substituted benzothiazinones, including

BTZ043, has been described, starting from benzoyl thiocarbamates.[4]

Step 1: Preparation of Benzoyl Thiocarbamates

Benzoyl chlorides are used as the starting material.

A one-pot procedure is employed to synthesize the benzoyl thiocarbamates.[4]

Step 2: Synthesis of BTZ043

The benzoyl thiocarbamates are treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to

yield the core 2-aminobenzothiazinone structure.[4]
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To this intermediate, (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane is added in the presence

of dimethylacetamide (DMA) and acetic acid to produce BTZ043.[4]

Preclinical In Vitro Development
The in vitro activity of BTZ043 has been extensively evaluated against various strains of

Mycobacterium tuberculosis, including drug-sensitive, MDR, and XDR isolates. The compound

has consistently demonstrated potent bactericidal activity at low concentrations.

In Vitro Activity Data
Parameter Organism/Strain Value Reference

MIC
M. tuberculosis

complex
1 - 30 ng/mL [1]

MIC
Fast-growing

mycobacteria
~0.1 - 80 ng/mL [1]

MIC
M. tuberculosis

H37Rv
1 ng/mL (2.3 nM) [2]

MIC
Mycobacterium

smegmatis
4 ng/mL (9.2 nM) [2]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination using Resazurin
Microtiter Assay (REMA)
The MIC of BTZ043 against M. tuberculosis is commonly determined using the Resazurin

Microtiter Assay (REMA).[5][6][7]

Materials:

96-well microtiter plates

7H9 broth supplemented with Middlebrook ADC enrichment, 0.2% glycerol, and 0.05%

Tween 80
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Mycobacterium tuberculosis H37Rv culture

BTZ043 stock solution

Resazurin solution (0.01% in distilled water)

Procedure:

Prepare serial two-fold dilutions of BTZ043 in the 96-well plates using the supplemented 7H9

broth.

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the

turbidity to a McFarland standard of 1.0, and then diluting it 1:20 in broth.

Inoculate each well (except for the sterile control) with the bacterial suspension.

Include a growth control well (bacteria without drug) and a sterile control well (broth only).

Seal the plates and incubate at 37°C for 7 days.

After incubation, add 30 µL of the resazurin solution to each well and incubate for an

additional 24-48 hours.

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest

concentration of the drug that prevents this color change.[7]

Preclinical In Vivo Development
The in vivo efficacy of BTZ043 has been evaluated in various animal models of tuberculosis,

primarily in mice. These studies have demonstrated the compound's ability to significantly

reduce the bacterial burden in the lungs and other organs.

In Vivo Efficacy Data
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Animal Model Dosage
Treatment
Duration

Outcome Reference

BALB/c mice

(chronic TB)

37.5 mg/kg or

300 mg/kg
4 weeks

1 and 2 log

reduction in

bacterial burden

in lungs and

spleens,

respectively

[2]

BALB/c mice
2.5 to 1000

mg/kg
6 weeks

Dose-dependent

reduction in

pulmonary

bacterial burden

[8]

C3HeB/FeJ mice
50, 100, and 200

mg/kg
4 and 8 weeks

Significant

reductions in

lung and spleen

bacterial burdens

[9]

Experimental Protocol: In Vivo Efficacy in a Chronic
BALB/c Mouse Model of Tuberculosis
A common model to assess the in vivo efficacy of anti-tuberculosis drugs is the chronic

infection model in BALB/c mice.[8][10]

Procedure:

Infection: Female BALB/c mice are infected via the aerosol route with a low dose of M.

tuberculosis H37Rv (e.g., ~200 CFU).[2]

Establishment of Chronic Infection: The infection is allowed to establish for a period of 3 to 4

weeks.

Treatment: Treatment with BTZ043 is initiated. The compound is typically administered orally

by gavage once daily, five days a week. Dosages can range from 2.5 to 1000 mg/kg.[8]
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Assessment of Bacterial Load: At various time points during and after treatment (e.g., 4, 6,

and 8 weeks), cohorts of mice are euthanized. The lungs and spleens are aseptically

removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook

7H11 agar.

CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of

colony-forming units (CFU) is counted to determine the bacterial load in each organ.

Below is a diagram illustrating the experimental workflow for an in vivo efficacy study.
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Caption: In vivo efficacy experimental workflow.
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Preclinical Toxicology and Safety Pharmacology
Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) conditions

have indicated that BTZ043 has a low toxicologic potential.[1]

Toxicology Data

Species Duration
NOAEL (No
Observed Adverse
Effect Level)

Reference

Rat 28 days 170 mg/kg [1]

Minipig 28 days 360 mg/kg [1][11]

Rat 6 months 380 mg/kg [11]

Safety pharmacology studies, including assessments of neurotoxicity, cardiotoxicity, and

respiratory toxicity, were conducted within the determined NOAELs and showed no negative

effects.[1] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity were all

negative.[1] BTZ043 also demonstrated low interaction with CYP450 enzymes.[1]

Experimental Protocol: Preclinical Safety Assessment
Preclinical safety assessments for a new drug candidate like BTZ043 typically follow

standardized GLP protocols.

General Protocol Outline:

Dose Range Finding Studies: Initial non-GLP studies in two species (one rodent, one non-

rodent) to determine the maximum tolerated dose (MTD) and to select appropriate doses for

the definitive toxicology studies.

Repeated-Dose Toxicology Studies: GLP-compliant studies in two species (e.g., rat and

minipig) with daily administration of BTZ043 for a specified duration (e.g., 28 days or longer).

Animals are observed daily for clinical signs of toxicity.

Body weight, food consumption, and water intake are monitored regularly.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.newtbdrugs.org/pipeline/compound/btz-043
https://www.newtbdrugs.org/pipeline/compound/btz-043
https://www.newtbdrugs.org/pipeline/compound/btz-043
https://cdn.lmu-klinikum.de/a9116946019bd9b6/c381c2ab51a5/BTZ-043_IIA_Clinical-Trial-Protocol_V5.0-dated-2021-05-05-final_clean_.pdf
https://cdn.lmu-klinikum.de/a9116946019bd9b6/c381c2ab51a5/BTZ-043_IIA_Clinical-Trial-Protocol_V5.0-dated-2021-05-05-final_clean_.pdf
https://www.newtbdrugs.org/pipeline/compound/btz-043
https://www.newtbdrugs.org/pipeline/compound/btz-043
https://www.newtbdrugs.org/pipeline/compound/btz-043
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ophthalmoscopic examinations are performed.

Electrocardiograms (ECGs) are recorded to assess cardiovascular effects.

At the end of the study, blood samples are collected for hematology and clinical chemistry

analysis.

A full necropsy is performed, and organs are weighed and examined macroscopically.

Histopathological examination of a comprehensive list of tissues is conducted.

Safety Pharmacology Core Battery: Studies to assess the effects on vital functions, including

the central nervous, cardiovascular, and respiratory systems.

Genotoxicity Studies: A battery of tests including the Ames test (bacterial reverse mutation

assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo

micronucleus test in rodents.

Reproductive Toxicology Studies: As required, studies to assess the effects on fertility and

early embryonic development, and teratogenicity.

Conclusion
The preclinical development of BTZ043 racemate has been comprehensive, demonstrating its

potent and specific activity against Mycobacterium tuberculosis. Its novel mechanism of action,

favorable safety profile, and significant in vivo efficacy have established it as a strong candidate

for the treatment of tuberculosis, including drug-resistant forms. The data and protocols

presented in this guide provide a detailed overview of the key preclinical studies that have

supported the advancement of BTZ043 into clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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